molecular formula C7H5ClN4S B13665019 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol CAS No. 22347-28-0

1-(2-Chlorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13665019
CAS No.: 22347-28-0
M. Wt: 212.66 g/mol
InChI Key: IHBWGKWCZQLGEN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a thiol (-SH) group at position 5 and a 2-chlorophenyl group at position 1. The molecular formula is C₇H₅ClN₄S, with a molecular weight of 212.66 g/mol. The 2-chlorophenyl group introduces steric and electronic effects, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

22347-28-0

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

1-(2-chlorophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H5ClN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)

InChI Key

IHBWGKWCZQLGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=S)N=NN2)Cl

Origin of Product

United States

Preparation Methods

Reaction of Substituted Thiosemicarbazide with Aralkyl Halide

  • Starting Materials: A substituted thiosemicarbazide (general formula II) and an aralkyl halide (general formula III, e.g., 2-chlorobenzyl chloride).
  • Solvent: The reaction is conducted in an inert solvent such as acetone, dioxane, methanol, ethanol, ether, acetonitrile, chloroform, methylene chloride, ethylene chloride, tetrahydrofuran, ethyl acetate, dimethylformamide, or pyridine.
  • Conditions: The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the starting materials.
  • Outcome: Formation of N,S-disubstituted thiosemicarbazide (compound IV).

Diazotization of N,S-Disubstituted Thiosemicarbazide

  • Reagents: Diazotizing agents such as nitric oxide, nitrous acid, or nitrous acid derivatives (e.g., alkyl nitrites like methyl nitrite, ethyl nitrite, nitrosyl chloride, nitrosyl sulfate, or nitrosyl acetate).
  • Acidic Medium: Typically performed in the presence of inorganic or organic acids such as hydrochloric acid, sulfuric acid, acetic acid, or trifluoroacetic acid.
  • Temperature: Usually carried out at low temperature (e.g., 10–15 °C).
  • Outcome: Conversion of compound IV to 5-aralkylthio-1H-tetrazole (compound V).

Optional Friedel-Crafts Reaction or Hydrolysis

  • Friedel-Crafts Catalyst: The 5-aralkylthio-1H-tetrazole (V) can be reacted with a Friedel-Crafts catalyst at elevated temperature to yield further substituted tetrazole derivatives.
  • Hydrolysis: When the substituent R1 is aminoalkyl, hydrolysis of the intermediate can yield 1-aminoalkyl-1H-tetrazole-5-thiol derivatives.
  • Salt Formation: The final compounds can be converted into salts using bases such as sodium hydroxide, potassium hydroxide, magnesium hydroxide, calcium hydroxide, carbonates, or bicarbonates.

Alternative One-Pot Synthesis from Organic Isothiocyanates

An alternative method reported involves:

  • Starting Materials: Organic isothiocyanates (R-NCS), sodium azide (NaN3), and pyridine in water.
  • Procedure: Treatment of organic isothiocyanates with sodium azide in the presence of pyridine at room temperature leads to the formation of 1-substituted tetrazole-5-thiones.
  • Addition of Alkyl/Aryl Halides: Adding alkyl or aryl halides to the reaction mixture results in 1-substituted 5-alkyl(aryl)sulfanyltetrazoles (S-derivatives) in high yields (76–97%).
  • Advantages: This one-pot synthesis is facile, operates under mild conditions, and provides good yields.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Product Type Notes
1 N,S-Disubstituted thiosemicarbazide formation Substituted thiosemicarbazide + aralkyl halide; inert solvent; RT or elevated temp N,S-disubstituted thiosemicarbazide (IV) Solvent examples: acetone, dioxane, methanol, etc.
2 Diazotization Diazotizing agent (e.g., nitrous acid derivatives) + acid; 10–15 °C 5-Aralkylthio-1H-tetrazole (V) Acid examples: HCl, H2SO4, acetic acid
3 Friedel-Crafts reaction or hydrolysis (optional) Friedel-Crafts catalyst; elevated temp or hydrolysis with acid/base 1-Substituted 1H-tetrazole-5-thiol derivatives Salt formation possible with bases
Alt. One-pot synthesis from isothiocyanates Organic isothiocyanate + NaN3 + pyridine + alkyl/aryl halide; RT, aqueous 1-Substituted 5-alkyl(aryl)sulfanyltetrazoles High yields (76–97%), mild conditions

Research Findings and Experimental Data

  • The diazotization step is critical and typically requires careful temperature control (10–15 °C) to ensure high yield and purity.
  • The choice of solvent influences the reaction rate and product isolation; protic solvents like methanol or ethanol are commonly used.
  • The one-pot method using organic isothiocyanates and sodium azide in aqueous pyridine is notable for its operational simplicity and high yields.
  • Structural confirmation of products has been achieved by IR spectroscopy and X-ray crystallography, confirming the formation of the tetrazole ring and thiol functionality.
  • The molecular weight of this compound is 212.66 g/mol, with molecular formula C7H5ClN4S.

Chemical Structure and Identifiers

Property Data
Molecular Formula C7H5ClN4S
Molecular Weight 212.66 g/mol
IUPAC Name 1-(2-chlorophenyl)-2H-tetrazole-5-thione
CAS Number 22347-28-0
Canonical SMILES C1=CC=C(C(=C1)N2C(=S)N=NN2)Cl
Standard InChI InChI=1S/C7H5ClN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Standard InChIKey IHBWGKWCZQLGEN-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the tetrazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include disulfides from oxidation, reduced tetrazole derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-1H-tetrazole-5-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Differences:

  • 1-Phenyl-1H-tetrazole-5-thiol (C₇H₆N₄S) : Lacks the chlorine substituent, leading to reduced electron-withdrawing effects and altered acidity of the thiol group .
  • 1-(4-Chlorophenyl)-1H-tetrazole-5-thiol : The para-chlorine substituent creates distinct electronic effects compared to the ortho-position in the target compound, affecting dipole moments and intermolecular interactions .
  • 1-(3-Nitrophenyl)-1H-tetrazole-5-thiol: The nitro group (-NO₂) is a stronger electron-withdrawing group than chlorine, increasing the thiol's acidity and reactivity in nucleophilic substitutions .
Table 1: Structural and Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
1-(2-Chlorophenyl)-1H-tetrazole-5-thiol 212.66 Not reported Ortho-Cl steric hindrance, moderate electron withdrawal
1-Phenyl-1H-tetrazole-5-thiol 178.21 87–89 (EtOH) No electron withdrawal, higher solubility
1-(4-Chlorophenyl)-1H-tetrazole-5-thiol 212.66 Not reported Para-Cl enhances resonance stabilization
1-(3-Nitrophenyl)-1H-tetrazole-5-thiol 225.20 Not reported Strong -NO₂ electron withdrawal, high acidity

Reactivity Comparison:

  • With Trichloroethylene : 1-Phenyl-1H-tetrazole-5-thiol reacts with trichloroethylene to form dichlorovinyl derivatives (e.g., (E)-5-[(1,2-Dichlorovinyl)thio]-1-phenyl-1H-tetrazole) at 80–90°C . The 2-chlorophenyl variant may exhibit slower kinetics due to steric hindrance.
  • Thermal Stability : 5-Substituted-2-dichlorovinyltetrazoles (e.g., from 1-phenyl derivatives) show low thermal stability, undergoing polymerization . The 2-chlorophenyl analog may display similar instability.

Physicochemical and Spectral Properties

Spectral Data:

  • IR Spectroscopy : Thiol (-SH) stretching in 1-phenyl derivatives appears at ~3109 cm⁻¹ (C-N) and 1594 cm⁻¹ (C=N) . The 2-chlorophenyl group may shift these peaks due to inductive effects.
  • ¹H NMR : Aromatic protons in 1-phenyl derivatives resonate at δ 7.42–8.18 ppm . The ortho-chlorine in the target compound would deshield adjacent protons, causing downfield shifts.
Table 2: Comparative Spectral Data
Compound IR (C=N, cm⁻¹) ¹H NMR (Aromatic Region, δ ppm)
1-Phenyl-1H-tetrazole-5-thiol 1594 7.42–8.18
This compound ~1610* 7.60–8.30* (predicted)
1-(4-Fluorophenyl)-1H-tetrazole-5-thiol 1611 7.87–8.18

*Predicted based on substituent effects.

Biological Activity

1-(2-Chlorophenyl)-1H-tetrazole-5-thiol is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a tetrazole ring, which contributes to its biological activity. The presence of a thiol group enhances its ability to interact with various biological targets. The compound's molecular formula is C7H6ClN5S, and it has a molecular weight of 215.67 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneEscherichia coli40 μg/mL
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideBacillus subtilis100 μg/mL

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been investigated. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of several tetrazole derivatives on cancer cell lines. The results indicated that this compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells. The compound showed an IC50 value of 18.4 µM against breast cancer cells, demonstrating its potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound has been shown to possess anti-inflammatory properties. Research suggests that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Enzymes: The thiol group can form covalent bonds with enzymes, altering their activity.
  • Modulation of Signaling Pathways: The compound may influence pathways related to inflammation and cell proliferation.
  • Hydrogen Bonding: The electron-deficient nature of the tetrazole ring allows for diverse hydrogen bonding interactions with biological targets .

Future Directions and Research Needs

Despite promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies: Conducting animal studies to assess the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure affect biological activity.
  • Clinical Trials: Evaluating the compound's effectiveness in human subjects for potential therapeutic applications.

Q & A

Q. What are the optimized synthetic protocols for 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol derivatives, and how are reaction conditions tailored to improve yields?

Answer: A widely used method involves heterogenous catalysis in PEG-400 medium. For example, reacting substituted chlorobenzyl derivatives with tetrazole precursors in the presence of Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour achieves high efficiency. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Key factors include solvent choice (PEG-400 enhances solubility) and catalyst loading.

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of synthesized derivatives?

Answer:

  • IR Spectroscopy: Identify characteristic peaks for tetrazole (C=N stretch at ~1600 cm⁻¹) and thiol (S-H stretch at ~2550 cm⁻¹).
  • ¹H NMR: Analyze aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and tetrazole-linked methylene/methine protons (δ 4.5–5.5 ppm). Discrepancies in peak splitting or integration ratios may indicate impurities or regioisomers .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer: Column chromatography (ethyl acetate/hexane, 1:9 ratio) is effective for separating regioisomers, while recrystallization in hot aqueous acetic acid removes polar byproducts. TLC (silica gel, ethyl acetate/hexane) provides preliminary purity assessment .

Advanced Research Questions

Q. How can reaction mechanisms for tetrazole-thiol derivatives be elucidated, particularly in nucleophilic substitution or cycloaddition pathways?

Answer: Mechanistic studies involve kinetic monitoring (e.g., time-resolved NMR) and isotopic labeling (e.g., ¹³C or ¹⁵N) to track bond formation. For example, the reaction of 5-phenyltetrazole with trichloroethylene in DMSO/KOH proceeds via a base-assisted elimination-addition pathway, confirmed by isolating dichlorovinyl intermediates . Computational tools (DFT) can model transition states .

Q. What computational approaches are suitable for simulating reaction kinetics or optimizing synthetic conditions for tetrazole-thiol derivatives?

Answer: COMSOL Multiphysics integrates AI-driven simulations to predict reaction outcomes under varying conditions (e.g., temperature, solvent polarity). Machine learning models trained on experimental datasets (e.g., yields vs. catalyst loading) can identify optimal parameters, reducing trial-and-error experimentation .

Q. How should researchers address contradictions between theoretical predictions and experimental spectroscopic data?

Answer:

  • Step 1: Validate computational models (e.g., DFT for NMR chemical shifts) against known standards.
  • Step 2: Re-examine experimental conditions (e.g., solvent effects on chemical shifts).
  • Step 3: Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations .

Q. What alternative synthetic routes exist for derivatives with sterically hindered substituents?

Answer: Microwave-assisted synthesis reduces reaction times for sterically challenging systems. For example, coupling benzothiazole thiocyanate with hydrazine derivatives under microwave irradiation (100°C, 30 min) improves yields of thiolated tetrazoles .

Q. How does heterogeneous catalysis (e.g., Bleaching Earth Clay) influence regioselectivity in tetrazole-thiol synthesis?

Answer: The catalyst’s acidic sites promote selective activation of electrophilic chlorophenyl groups, favoring 5-thiol over 1-thiol isomers. Comparative studies using alternative catalysts (e.g., zeolites) show varying selectivity ratios, highlighting the role of pore size and acidity .

Q. What solvent systems enhance reaction efficiency while minimizing side reactions?

Answer: Polar aprotic solvents (DMSO, PEG-400) stabilize intermediates in SNAr reactions. A 2021 study demonstrated that PEG-400 reduces byproduct formation (e.g., disulfides) by stabilizing thiolate anions .

Q. How can theoretical frameworks guide the design of tetrazole-thiol derivatives with tailored electronic properties?

Answer: Frontier molecular orbital (FMO) analysis predicts electron-rich/thiol-reactive sites. For instance, HOMO localization on the tetrazole ring suggests susceptibility to electrophilic attack, guiding substituent placement for desired reactivity .

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